molecular formula C10H13BrClN B1381611 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1803611-39-3

6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No. B1381611
CAS RN: 1803611-39-3
M. Wt: 262.57 g/mol
InChI Key: SBFORUYQLBLZLI-UHFFFAOYSA-N
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Description

“6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” is a chemical compound with the molecular formula C10H13BrClN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12BrN.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 262.58 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • 6-Bromoindole derivatives, including 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, are synthesized through various chemical processes. For instance, bromination of dimethyl indole-2,3-dicarboxylate leads to the formation of dimethyl 5-bromoindole-2,3-dicarboxylate, showcasing the reactivity of bromine with indole structures (Miki et al., 2006).
  • Research on the synthesis technology of related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, demonstrates the diverse chemical pathways and reactions involved in producing bromoindole derivatives (Huang Bi-rong, 2013).

Crystal Structure and Thermodynamics

  • The crystal structure, Hirshfeld surface analysis, and thermal stability of bromoindole derivatives are significant areas of study. For example, the intermolecular interactions and characterization of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole are explored to understand its molecular properties (Barakat et al., 2017).
  • Studies on dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate offer insights into the kinetics and mechanism of reactions involving bromoindole derivatives, which is vital for the development of synthetic strategies in medicinal chemistry (Asheri et al., 2016).

Novel Synthesis and Applications

  • Novel synthetic routes for producing indole derivatives, such as cyclisation of N-(2-bromo-4,5-dimethoxyphenethyl)acetamide to form 1-acetyl-2,3-dihydro-5,6-dimethoxy-1H-indole, are explored. These synthesis methods contribute to the development of new pharmaceuticals and other applications (Kametani et al., 1981).

Antibacterial Activity

  • Some bromoindole derivatives exhibit antibacterial activity against resistant strains of bacteria, suggesting potential applications in the development of new antibiotics (Mahboobi et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Future Directions

The future directions for “6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” and similar compounds likely involve further exploration of their synthesis and potential applications, particularly given the interest in indole derivatives as biologically active compounds .

properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFORUYQLBLZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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